Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate
Overview
Description
Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate is a complex organic compound with a unique structure that includes a pyrido[3,2-b][1,4]oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[3,2-b][1,4]oxazine core, followed by nitration and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of ester derivatives.
Scientific Research Applications
Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate: This compound is unique due to its specific structure and functional groups.
Other Pyrido[3,2-b][1,4]oxazine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c1-13(2,3)23-12(19)16-10-8(22-14(4,5)11(16)18)6-7-9(15-10)17(20)21/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXAIEPTAIACOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)[N+](=O)[O-])C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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